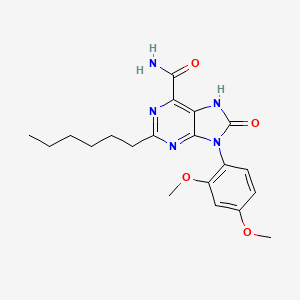
9-(2,4-dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains functional groups common in pharmaceuticals and other biologically active compounds, such as the purine and carboxamide groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various organic reactions . For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on a dithiolopyrrolone scaffold .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide detailed information about the structure and functional groups present in the molecule.科学的研究の応用
Tautomeric Properties and Structural Analysis
Research on tautomeric dihydropurine derivatives highlights the importance of understanding the structural and electronic properties of purine compounds. Beagley et al. (1995) investigated two tautomeric forms of dihydropurine, showcasing differences in hydrogen bonding and conjugation patterns within the purine ring system. Such studies are crucial for designing compounds with specific electronic and structural characteristics for applications in material science and drug design (Beagley et al., 1995).
Electrochromic and Conductive Materials
The development of novel aromatic polyamides with electrochromic and conductive properties is another area of application. Chang and Liou (2008) synthesized aromatic polyamides with pendent triphenylamine (TPA) units, demonstrating their potential in electrochromic devices and electronic materials due to their reversible oxidation and color change properties (Chang & Liou, 2008). Wang and Hsiao (2014) further explored aromatic polyamides with enhanced redox stability and electrochromic performance, underscoring the relevance of methoxy substituents in improving the functionality of polymeric materials (Wang & Hsiao, 2014).
Antiviral Research
On the pharmacological front, purine derivatives have been evaluated for their antiviral properties. Duckworth et al. (1991) prepared and assessed the antiviral efficacy of 9-[2-(phosphonomethoxy)alkoxy]purines against herpesviruses and retroviruses, illustrating the potential of purine-based compounds in developing new antiviral drugs (Duckworth et al., 1991).
Antimicrobial and Docking Studies
The antimicrobial activity of purine-based compounds and their interaction with biological targets through docking studies have also been a subject of research. Talupur et al. (2021) synthesized and evaluated the antimicrobial efficacy of specific purine derivatives, providing insights into their mechanism of action and potential as antimicrobial agents (Talupur et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-10-9-12(28-2)11-14(13)29-3/h9-11H,4-8H2,1-3H3,(H2,21,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUAFYTVPHDLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2937775.png)
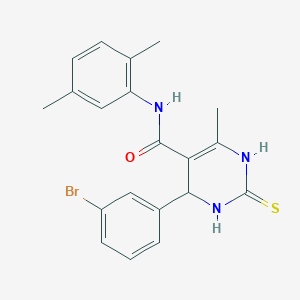
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2937777.png)
![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)
![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)
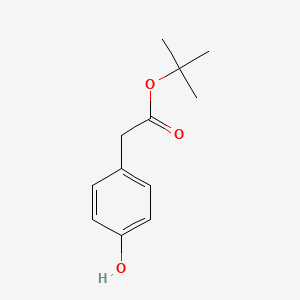
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)
![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
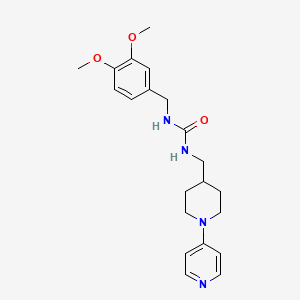
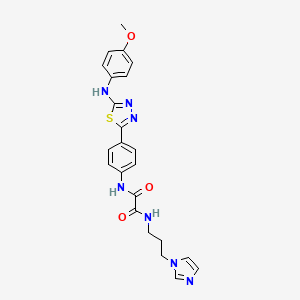
![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)
